molecular formula C13H18N2O3 B1674222 Lacosamide CAS No. 175481-36-4

Lacosamide

Cat. No.: B1674222
CAS No.: 175481-36-4
M. Wt: 250.29 g/mol
InChI Key: VPPJLAIAVCUEMN-GFCCVEGCSA-N

Description

Lacosamide ((2R)-2-acetamido-N-benzyl-3-methoxypropanamide) is a third-generation antiepileptic drug (AED) approved for the treatment of focal-onset seizures in adults and children . As a synthetic derivative of D-serine, it selectively enhances slow inactivation of voltage-gated sodium channels, modulating neuronal excitability without affecting fast inactivation . This compound is available in oral and intravenous formulations, with a favorable pharmacokinetic profile characterized by low plasma protein binding (10–13%) and minimal drug-drug interactions .

Chemical Reactions Analysis

Lacosamide undergoes various chemical reactions, including:

Scientific Research Applications

Lacosamide is a new-generation antiseizure medication approved by the FDA for treating partial-onset seizures in patients aged four years and older . It is also used to treat epilepsy and neuropathic pain . this compound functions through the slow inactivation of voltage-gated sodium channels (VGSCs) .

Scientific Research Applications

Mechanism of Action
this compound selectively increases the slow inactivation of VGSCs, controlling neuronal hyperexcitability by regulating the long-term availability of sodium channels . Electrophysiologic studies indicate that this compound alters the slow inactivation voltage curve toward hyperpolarization and significantly accelerates the slow inactivation state of VGSCs . It enhances the slow inactivation of VGSCs at potentials close to the resting membrane potential of the neurons, inhibiting action potential generation and neuronal firing .

Efficacy in Seizure Reduction
this compound effectively reduces seizures in patients, regardless of surgical history or concomitant AED regimen . Pooled analyses of clinical trials demonstrated significant improvement compared to placebo in median percent seizure reduction and 50% responder rate across various dosages . The onset of efficacy is evident by the first week of treatment .

Epilepsy
this compound is effective for partial-onset seizures due to its safety and tolerability . Clinical trials have confirmed the efficacy of this compound as an add-on therapy for both generalized and focal epilepsy . It is rapidly absorbed and has low drug-drug interaction .

Status Epilepticus
this compound is increasingly used in treating status epilepticus due to its intravenous availability, with promising data . Studies have reported an overall success rate of 56% in treating acute seizures and status epilepticus with intravenous this compound .

Anxiety and Depression
this compound may alleviate anxiety and depression in epilepsy patients .

Neuroprotective Activity
this compound may have neuroprotective activity, as suggested by experimental models. It decreases infarct volume in a middle cerebral artery occlusion model of ischaemia in rats . Additionally, it inhibits glutamate- and oxygen-glucose deprivation-induced apoptosis in rat hippocampal slice cultures .

Refractory Sleep-Related Hypermotor Epilepsy
this compound has been evaluated for the treatment of refractory sleep-related hypermotor epilepsy with some success . In a case review of eight patients, 62.5% showed a ≥50% reduction in seizure frequency .

Dosage and Administration
this compound is administered at dosages of 200, 400, and 600 mg/day, showing significant improvement compared to placebo . The therapeutic dose range of this compound is supported by pharmacokinetic-pharmacodynamic models .

Adverse Events
Common adverse events associated with this compound include dizziness, abnormal vision, diplopia, and ataxia . However, the rate of adverse events is generally low .

Case Studies

Pediatric Overdose
A case study reported a five-year-old male with global developmental delay and drug-resistant epilepsy who experienced a non-intentional this compound overdose . The patient responded well to conservative management, supporting the safety profile of this compound in the pediatric population .

This compound as Add-on Therapy
A multicenter real-world study evaluated this compound as the first add-on therapy in adult Chinese patients with focal epilepsy . The study confirmed the effectiveness of this compound in patients with focal seizures .

Data Table

IndicationDosageEfficacyAdverse Events
Partial-Onset Seizures200-600 mg/daySignificant seizure reduction compared to placebo Dizziness, abnormal vision, diplopia, ataxia
Refractory EpilepsyVaries50% responder rate: 48% Not specified in detail
Status EpilepticusIntravenousSuccess rate: 56% Mild sedation, hypotension, allergic skin reaction
Refractory Sleep-Related EpilepsyVaries62.5% patients showed ≥50% reduction in seizure frequency Not specified in detail
NeuroprotectionAdministered before or after occlusionDecreases infarct volume in rat models of ischaemia Not applicable

Safety and Tolerability

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action

  • Lacosamide vs. Valproic Acid: this compound selectively targets sodium channel slow inactivation, whereas valproic acid inhibits histone deacetylase (HDAC1) and acts on multiple pathways (GABA enhancement, calcium channel modulation).
  • This compound vs. Retigabine :
    Retigabine enhances potassium channel activity (KCNQ2/3), contrasting with this compound’s sodium channel modulation .

Efficacy in Seizure Control

  • Preclinical Models: In the 6-Hz psychomotor seizure test, this compound demonstrated higher efficacy (ED₅₀: 24.66–47.21 mg/kg) compared to valproic acid . Novel derivatives (e.g., compounds 4, 8, 9) showed lower activity than this compound, highlighting its superior antiseizure potency .
  • Clinical Studies :
    Observational studies report ≥50% seizure reduction in 72.5–76.5% of patients with focal epilepsy, comparable to other newer AEDs . However, head-to-head trials with lamotrigine or topiramate are lacking, limiting direct efficacy comparisons .

Table 1: Comparative Efficacy in Preclinical Models

Compound 6-Hz Test ED₅₀ (mg/kg) HDAC1 Inhibition
This compound 24.66–47.21 No
Valproic Acid >100 Yes
Novel Derivatives 24.66–47.21 Not tested

Pharmacokinetics and Drug Interactions

  • Protein Binding :
    this compound’s low plasma protein binding (10–13%) contrasts with valproic acid (80–90%), reducing displacement risks .
  • Drug Interactions: No significant interactions with carbamazepine or valproic acid, but co-administration with nisoldipine increases this compound’s AUC (↑53%) and Cmax (↑44%) .

Table 3: Pharmacokinetic Properties

Parameter This compound Valproic Acid
Protein Binding 10–13% 80–90%
CYP450 Metabolism Minimal Extensive
Half-Life ~13 hours 9–16 hours

Economic Impact

This compound’s introduction increases annual epilepsy budgets by 2.23%, but adjunctive therapy is cost-effective for refractory cases, reducing seizure management costs . Limitations include reliance on short-term trial data and lack of head-to-head comparisons .

Biological Activity

Lacosamide is an antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults. Its unique mechanism of action involves the enhancement of slow inactivation of voltage-gated sodium channels (VGSCs), which distinguishes it from traditional sodium channel blockers that typically affect fast inactivation. This article explores the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

This compound selectively enhances the slow inactivation of VGSCs, which stabilizes neuronal membranes and reduces excitability in hyperexcitable neurons. This action is particularly relevant in conditions such as epilepsy, where excessive neuronal firing can lead to seizures. Studies indicate that this compound shifts the slow inactivation curve to more hyperpolarized potentials, thereby inhibiting action potential generation and neuronal firing .

Pharmacological Effects

The pharmacological effects of this compound have been extensively studied in both preclinical and clinical settings:

  • Seizure Reduction : In phase II/III clinical trials involving 1,294 patients with difficult-to-treat partial-onset seizures, this compound demonstrated significant median percent seizure reductions compared to placebo:
    • 200 mg/day: 35.2% reduction
    • 400 mg/day: 36.4–39%
    • 600 mg/day: 37.8–40% .
  • Neuroprotective Effects : this compound has shown potential neuroprotective properties in animal models. For instance, it reduced cumulative seizure duration and hippocampal damage in models of status epilepticus (SE). Additionally, it decreased infarct volume in ischemic models when administered prior to occlusion .
  • Impact on Neuronal Activity : In vitro studies revealed that this compound reduced the amplitude of sodium currents across all membrane potentials tested and decreased spontaneous action potentials in cultured neocortical cells .

Clinical Efficacy

The clinical efficacy of this compound has been supported by multiple studies:

  • Randomized Controlled Trials : Results from randomized controlled trials indicate that this compound significantly improves seizure control across various dosages. The onset of efficacy was observed as early as the first week of treatment .
  • Real-World Studies : A multicenter study conducted in China evaluated this compound as a first add-on therapy for adult patients with focal epilepsy. The study reported improvements in seizure frequency and response rates, reinforcing its clinical utility as an adjunctive treatment .

Safety Profile

This compound is generally well tolerated with a favorable safety profile. Common adverse events include dizziness, diplopia, and ataxia; however, these are typically mild to moderate in severity. Notably, this compound does not exhibit clinically relevant drug-drug interactions, making it a suitable option for patients on multiple medications .

Case Studies

Several case studies further illustrate the effectiveness of this compound:

  • Case Study on Status Epilepticus : A patient with refractory SE showed significant improvement after being treated with intravenous this compound, highlighting its utility in acute settings .
  • Long-term Use : Long-term follow-up studies have shown sustained efficacy and tolerability over extended periods, supporting its use as a chronic management option for epilepsy patients .

Q & A

Basic Research Questions

Q. What experimental designs are optimal for preclinical neuroprotection studies of lacosamide in peripheral nerve injury models?

Methodological Answer:

  • Step 1: Use a controlled, randomized animal model (e.g., sciatic nerve crush injury in Wistar rats) with four groups: sham, injury-only, injury + this compound, and injury + placebo (physiological saline) .
  • Step 2: Administer this compound post-injury at a standardized dose (e.g., 30 mg/kg/day) and monitor outcomes over 4–8 weeks.
  • Step 3: Assess neuroprotection via histopathology (e.g., axon density), biochemical markers (e.g., malondialdehyde for oxidative stress), and functional recovery (e.g., walking track analysis).
  • Step 4: Use ANOVA for intergroup comparisons of continuous variables (e.g., antioxidant enzyme levels) and Dunnett’s post hoc test to compare treated vs. untreated groups .

Q. How should retention rates and treatment efficacy of this compound be statistically analyzed in epilepsy trials?

Methodological Answer:

  • Step 1: Apply Kaplan-Meier survival analysis to estimate retention rates, censoring patients who remain on this compound at study end .
  • Step 2: Compare retention curves using the log-rank test (e.g., between patients with/without intellectual disabilities).
  • Step 3: Perform Cox regression to identify predictors of retention (e.g., age, baseline seizure frequency) while controlling for covariates like concomitant antiepileptic drugs (AEDs) .
  • Step 4: Report hazard ratios (HRs) with 95% confidence intervals (CIs) and significance thresholds at p < 0.05 .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s seizure freedom rates across clinical trials?

Methodological Answer:

  • Step 1: Conduct a pooled analysis of Phase II/III trials using strict criteria (e.g., requiring completion of the 12-week maintenance phase) to minimize attrition bias .
  • Step 2: Stratify by dose (200–600 mg/day) and assess dose-response trends. Note that tolerability declines above 400 mg/day, confounding efficacy signals .
  • Step 3: Apply meta-regression to adjust for heterogeneity in trial designs (e.g., fixed vs. flexible dosing) and patient populations (e.g., refractory epilepsy vs. brain tumor-related seizures) .
  • Step 4: Use sensitivity analyses to exclude outliers (e.g., trials with high dropout rates due to adverse events like dizziness or diplopia) .

Q. What methodological approaches optimize the evaluation of this compound’s neuroprotective vs. clinical outcomes in preclinical models?

Methodological Answer:

  • Step 1: Design studies with dual endpoints: (i) biochemical/histological markers (e.g., antioxidant enzyme activity) and (ii) functional assessments (e.g., motor recovery in rats) .
  • Step 2: Address discordance between biochemical and clinical outcomes by increasing sample size or extending observation periods to capture delayed functional improvements .
  • Step 3: Use multivariate analysis to identify predictors of neuroprotection (e.g., this compound’s scavenging of reactive oxygen species) independent of confounding variables like surgical trauma .
  • Step 4: Validate findings with translational biomarkers (e.g., serum malondialdehyde in human trials) .

Q. How should researchers adjust for drug-drug interactions (DDIs) in this compound trials involving brain tumor patients?

Methodological Answer:

  • Step 1: Prioritize pharmacokinetic studies to confirm this compound’s low DDI risk (e.g., lack of CYP450 induction) compared to enzyme-inducing AEDs like phenytoin .
  • Step 2: Use retrospective cohort designs to analyze interactions with chemotherapeutics (e.g., temozolomide) and corticosteroids .
  • Step 3: Monitor serum levels of concomitant drugs (e.g., dexamethasone) and adjust doses empirically.
  • Step 4: Apply propensity score matching in observational studies to control for confounding by indication .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent adverse effects in pediatric populations?

Methodological Answer:

  • Step 1: Use non-parametric tests (e.g., Kruskal-Wallis) to compare median this compound doses (mg/kg/day) across subgroups with varying levels of seizure control .
  • Step 2: Apply the Mann-Whitney U test to assess differences in adverse event rates (e.g., vomiting, somnolence) between dose tiers .
  • Step 3: Model dose-toxicity relationships via logistic regression, adjusting for covariates like age and comedications .
  • Step 4: Report odds ratios (ORs) with 99% CIs for rare events (e.g., cardiorespiratory depression) .

Properties

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPJLAIAVCUEMN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057666
Record name Lacosamide
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Molecular Weight

250.29 g/mol
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Solubility

Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol.
Record name Lacosamide
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CAS No.

175481-36-4
Record name Lacosamide
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Record name Lacosamide [USAN:INN:BAN]
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Record name Lacosamide
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Record name Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)
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Melting Point

140-146˚C
Record name Lacosamide
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Synthesis routes and methods

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Retrosynthesis Analysis

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